molecular formula C14H16O2 B1453110 2-Phenylspiro[3.3]heptane-2-carboxylic acid CAS No. 202737-37-9

2-Phenylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1453110
CAS No.: 202737-37-9
M. Wt: 216.27 g/mol
InChI Key: GLAOKQHKICBDBX-UHFFFAOYSA-N
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Description

2-Phenylspiro[3.3]heptane-2-carboxylic acid (CAS 202737-37-9) is a high-value spirocyclic organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly valued as a three-dimensional bioisostere for flat aromatic rings like benzene . The spiro[3.3]heptane core increases the saturation (Fsp3) and complexity of molecules, which are properties correlated with a higher success rate in drug development campaigns . Its unique rigid structure allows researchers to explore spatial orientations of functional groups that are inaccessible with planar scaffolds, facilitating a thorough investigation of structure-activity relationships and the development of novel therapeutic candidates with improved physicochemical properties . The compound is typically supplied as a powder and should be stored at room temperature . This product is intended for research use only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

2-phenylspiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12(16)14(11-5-2-1-3-6-11)9-13(10-14)7-4-8-13/h1-3,5-6H,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAOKQHKICBDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202737-37-9
Record name 2-phenylspiro[3.3]heptane-2-carboxylic acid
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Preparation Methods

Reaction Principle

The [2+2] cycloaddition approach involves the thermal or catalytic reaction of dichloroketene or related ketenes with suitable olefins to form the spirocyclic core. This reaction constructs the cyclobutane ring fused in a spiro manner to a cyclopropane ring, forming the spiro[3.3]heptane skeleton.

Key Reagents and Conditions

  • Zinc-copper couple (Zn(Cu)) is commonly used to generate reactive intermediates such as dichloroketene in situ.
  • Preparation of Zn(Cu) can be done by:
    • In situ mixing of zinc and copper acetate monohydrate in diethyl ether.
    • Heating zinc and copper acetate monohydrate in hot acetic acid for precise stoichiometric control.
    • Pre-preparation and storage of Zn(Cu) under argon atmosphere for short periods.

Reaction Sequence

  • Generation of dichloroketene from precursors using Zn(Cu).
  • Cycloaddition with olefins bearing phenyl substituents to form 2,6-disubstituted spiro[3.3]heptane intermediates.
  • Subsequent functional group transformations to introduce the carboxylic acid moiety.

Yields and Purification

  • The overall yields for the multi-step synthesis via this method are generally low to moderate.
  • Chromatographic purification is often necessary due to side reactions and byproduct formation.
  • Side reactions induced by zinc halides are noted challenges.

Preparation via Double Substitution Reactions

Reaction Principle

This method involves the cyclization through double nucleophilic substitution between tetra-electrophilic compounds (e.g., pentaerythritol tetrabromide) and bis-nucleophilic reagents (e.g., diethylmalonate derivatives). This approach allows the formation of the spirocyclic framework with potentially higher yields and fewer purification steps.

Specific Synthetic Route

  • Use of di-nucleophiles such as phenylacetonitrile or diethylmalonate derivatives.
  • Reaction with di-electrophiles like 1,3-dibromo-2,2-dimethoxypropane.
  • Cyclization leads to the formation of the cyclobutane ring fused to a cyclopropane ring, forming the spiro structure.
  • Functional group manipulations yield the carboxylic acid functionality at the 2-position.

Advantages

  • Higher turnovers and yields compared to [2+2] cycloadditions.
  • Often no need for chromatographic purification.
  • More scalable for preparative purposes.

Challenges

  • Some initial attempts using phenylacetonitrile failed, requiring alternative pathways.
  • Optimization of reaction conditions is critical to avoid side products.

Convergent Synthesis Using Alkylation Strategies

Recent advances have demonstrated convergent strategies employing double alkylation of 1,1-binucleophiles with bis(bromomethyl)cyclobutane derivatives to construct spiro[3.3]heptane scaffolds rapidly.

  • This method has been applied successfully to fluorinated analogs but provides a useful framework for preparing 2-phenyl derivatives.
  • Short reaction sequences (6–10 steps) allow multigram scale synthesis.
  • Enables introduction of diverse functional groups, including carboxylic acids.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Purification Advantages Challenges
[2+2] Cycloaddition Zn(Cu), dichloroketene, olefins Low to moderate Chromatography needed Direct spiro ring formation Low turnover, side reactions
Double Substitution Di-electrophiles (e.g., tetrabromides), di-nucleophiles (e.g., malonates) Moderate to high Often no chromatography Higher yield, scalable Requires pathway optimization
Convergent Alkylation 1,1-Bis(bromomethyl)cyclobutanes, binucleophiles Moderate to high Simple workup Short sequences, multigram scale Mainly demonstrated on analogs

Research Findings and Notes

  • The [2+2] cycloaddition method, while classical, suffers from low yields and requires careful handling of reactive intermediates like dichloroketene generated via Zn(Cu).
  • Double substitution reactions represent a more efficient and scalable route to this compound, with less reliance on chromatographic purification.
  • Convergent synthesis strategies open avenues for rapid assembly of complex spirocyclic scaffolds, potentially adaptable to phenyl-substituted targets.
  • Functional group tolerance and the ability to introduce nitriles, sulfonamides, and carboxylic acids have been demonstrated, expanding the utility of these methods.
  • The choice of synthetic route depends on the desired scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Phenylspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development Scaffolds

The rigid structure of 2-phenylspiro[3.3]heptane-2-carboxylic acid makes it an attractive scaffold for the design of new pharmaceutical agents. The spirocyclic framework allows for the strategic placement of functional groups, which can enhance receptor binding and selectivity. This property is particularly beneficial in the development of compounds targeting specific biological pathways or receptors.

For instance, spiro[3.3]heptane derivatives have been explored as potential inhibitors in various biological processes due to their unique three-dimensional conformations that can mimic natural ligands at receptor sites. The chirality of these compounds also opens avenues for enantioselective pharmacological activity, which is crucial for optimizing therapeutic efficacy and minimizing side effects .

1.2 Case Studies in Biological Activity

Research has indicated that certain derivatives of spiro[3.3]heptanes exhibit promising biological activities. For example, studies have investigated the use of 6-aminomethylspiro[3.3]heptane-2-carboxylic acid in evaluating fibrinolytic inhibition, although initial findings suggested limited activity compared to established standards like ε-aminocaproic acid .

Moreover, the synthesis of diazaspiro[3.3]heptanes has been reported as a structural surrogate for piperazine, exploring new chemical spaces for potential medicinal applications .

Synthetic Applications

2.1 Synthetic Methodologies

The synthesis of this compound typically involves complex multi-step reactions including cycloadditions and substitution reactions. One notable method is the [2+2] cycloaddition between dichloroketene and olefins, which yields spiro compounds with moderate yields but provides a pathway for introducing various functional groups .

Synthetic MethodDescriptionYield
[2+2] CycloadditionReaction between dichloroketene and olefinsLow to moderate
Double SubstitutionInvolves di-nucleophiles and di-electrophilesVariable

These synthetic routes are essential not only for producing the target compound but also for generating libraries of derivatives that can be screened for biological activity.

2.2 Importance in Organic Synthesis

The ability to modify the spirocyclic structure through various synthetic routes enhances its utility in organic synthesis. The introduction of different functional groups can lead to compounds with diverse chemical properties and biological activities, making this compound a valuable building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Phenylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The phenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-phenylspiro[3.3]heptane-2-carboxylic acid with key analogs and related bicyclic carboxylic acids:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight Key Biological Activities/Applications References
This compound Spiro[3.3]heptane core, phenyl, COOH 216.28 Organic synthesis, drug design (rigid scaffold)
Spiro[3.3]heptane-2-carboxylic acid Parent spiro[3.3] core, COOH 154.17 Precursor for spirocyclic derivatives
6-Aminospiro[3.3]heptane-2-carboxylic acid Spiro[3.3] core, NH₂, COOH 155.20 Zwitterionic properties, solubility modulation
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) Bicyclo[2.2.1]heptane, NH₂, COOH 155.18 LAT-1 transporter inhibition (PKU therapy)
PKZ18-22 (bicyclo[2.2.1]heptane-thiazole) Bicyclo[2.2.1]heptane, thiazole, COOH Not reported Anti-biofilm agent (T-box gene inhibition)
Amoxicillin Bicyclo[3.2.0]heptane, β-lactam, COOH 365.40 β-lactam antibiotic (cell wall synthesis inhibition)

Structural and Functional Analysis

Spiro[3.3]heptane-2-carboxylic Acid

The parent compound lacks the phenyl group, reducing steric bulk and lipophilicity. It serves as a foundational scaffold for synthesizing spirocyclic derivatives . Compared to 2-phenylspiro, its simpler structure may limit target specificity but offers greater synthetic flexibility.

6-Aminospiro[3.3]heptane-2-carboxylic Acid

The amino group introduces zwitterionic character, enhancing water solubility. This property contrasts with the lipophilic phenyl group in 2-phenylspiro, suggesting divergent applications—e.g., in central nervous system drugs (2-phenylspiro) vs. hydrophilic prodrugs (6-amino analog) .

BCH (Bicyclo[2.2.1]heptane Analog)

BCH’s bicyclo[2.2.1] system differs from the spiro[3.3] core, resulting in distinct conformational constraints. BCH competitively inhibits LAT-1, a transporter critical in phenylketonuria (PKU) therapy, while 2-phenylspiro’s spiro system and phenyl group may favor interactions with hydrophobic enzyme pockets .

PKZ18-22 (Bicyclo[2.2.1]heptane-Thiazole Derivative)

PKZ18-22’s anti-biofilm activity stems from T-box gene inhibition, leveraging the bicyclo[2.2.1] framework for target engagement . The spiro[3.3] system in 2-phenylspiro could offer alternative steric effects for novel anti-infective mechanisms.

Amoxicillin (Bicyclo[3.2.0]heptane-β-lactam)

Amoxicillin’s β-lactam ring is essential for penicillin-binding protein inhibition, a mechanism absent in 2-phenylspiro. However, the spiro[3.3] core’s rigidity could inspire β-lactamase-resistant antibiotic designs .

Biological Activity

Overview

2-Phenylspiro[3.3]heptane-2-carboxylic acid is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol. This compound has garnered attention due to its unique spirocyclic structure, which may contribute to its biological activity by allowing interactions with various molecular targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The spirocyclic structure enables the compound to fit into unique binding sites, potentially modulating the activity of these targets. The presence of a phenyl group allows for π-π interactions, while the carboxylic acid group can form hydrogen bonds, enhancing its binding affinity and specificity.

Case Studies

  • Inhibition Studies : A study evaluated the inhibition potential of various spirocyclic compounds, including derivatives of this compound, against specific enzymes involved in metabolic pathways. The findings indicated moderate inhibition compared to standard inhibitors like ε-aminocaproic acid (EACA), suggesting that structural modifications could enhance activity .
  • Synthetic Applications : Research has focused on synthesizing derivatives of this compound to explore their biological properties. For instance, modifications aimed at enhancing hydrophilicity have shown promise in increasing bioavailability and efficacy in biological assays .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicPotential enzyme inhibitor
2-Phenylspiro[3.3]heptane-2-alcoholSpirocyclic alcoholModerate antimicrobial activity
2-Phenylspiro[3.3]heptane-2-ketoneSpirocyclic ketoneLimited studies on biological effects

This table illustrates the unique position of this compound among similar compounds, highlighting its potential as a lead compound for further research.

Q & A

Q. Table 1: Representative Synthesis Yields

IntermediateReaction StepYieldReference
Spiro[3.3]heptane-2-carboxylic acid methyl esterEsterification87%
6-(Boc-amino) derivativeAmine protection78%

Basic: What analytical methods confirm the spirocyclic structure?

Structural validation requires:

  • NMR spectroscopy : Distinct splitting patterns for spiro carbons (e.g., δ 45–55 ppm for bridgehead carbons in 13C^{13}\text{C} NMR) .
  • X-ray crystallography : To resolve spatial arrangement, especially for chiral centers .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 217 for the parent compound) .

Basic: What safety precautions are critical during handling?

  • Hazard mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 warnings) .
  • Ventilation : Prevent inhalation of vapors during reactions with TFA or LiAlH4 .
  • Storage : Keep at room temperature in airtight containers to prevent hydrolysis of esters .

Advanced: How can conflicting NMR data for derivatives be resolved?

Conflicting data may arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : To detect conformational flexibility (e.g., spiro ring puckering) .
  • COSY/NOESY : Map through-space correlations to distinguish diastereomers .
  • Computational modeling : Compare experimental shifts with DFT-calculated 1H^{1}\text{H}/13C^{13}\text{C} NMR spectra .

Advanced: What strategies optimize synthesis yields for Boc-protected derivatives?

Key factors for high yields (78–87% in ):

  • Catalyst selection : Pd2_2(dba)3_3/XPhos for Buchwald-Hartwig amination .
  • Purification : Flash chromatography (EA/PE gradients) to isolate polar intermediates .
  • Reaction time : Overnight reflux for complete coupling, monitored by TLC .

Advanced: How is this scaffold applied in medicinal chemistry?

The spirocyclic core serves as a rigid bioisostere for:

  • Neurotensin receptor agonists : Derivatives like 2,6-diaza-spiro[3.3]heptanes show binding affinity via conformational restriction .
  • Metabolic probes : 18F^{18}\text{F}-labeled analogs (e.g., 6,6-difluoro derivatives) for PET imaging .
  • Enzyme inhibitors : Carboxylic acid group enables salt bridge interactions with target proteins .

Q. Table 2: Biological Applications

DerivativeTarget/ApplicationKey ModificationReference
6-(2-Methoxyphenyl)-diaza-spiroNeurotensin receptor agonistAromatic substitution
6-Hydroxy-spiroMetabolic tracerHydroxyl group for labeling

Advanced: How to design SAR studies for spirocyclic analogs?

Structure-activity relationship (SAR) studies focus on:

  • Substituent position : Vary phenyl group placement (C2 vs. C6) to assess steric effects .
  • Ring size : Compare [3.3] vs. [3.5] spiro systems for conformational rigidity .
  • Electron-withdrawing groups : Introduce fluorine or carbonyls to modulate acidity (pKa ~3.5 for carboxylic acid) .

Advanced: What challenges arise in scaling up the synthesis?

  • Purification bottlenecks : Column chromatography is impractical; switch to crystallization (e.g., using ethyl acetate/hexane) .
  • Byproduct formation : Optimize stoichiometry (e.g., Cs2_2CO3_3 as base) to suppress diarylation in coupling steps .
  • Safety : Replace LiAlH4 with NaBH4 for safer reductions .

Advanced: How to address solubility issues in biological assays?

  • Prodrug strategies : Convert carboxylic acid to methyl esters or amides for cell permeability .
  • Salt formation : Use sodium or potassium salts to enhance aqueous solubility (≥10 mM in PBS) .
  • Co-solvents : Employ DMSO/EtOH mixtures (<1% v/v) to maintain compound stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Phenylspiro[3.3]heptane-2-carboxylic acid
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2-Phenylspiro[3.3]heptane-2-carboxylic acid

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